Benzoic acid morpholin-4-YL ester

Description

BenchChem offers high-quality Benzoic acid morpholin-4-YL ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid morpholin-4-YL ester including the price, delivery time, and more detailed information at info@benchchem.com.

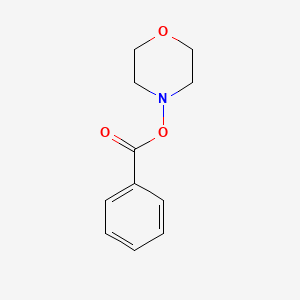

Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(10-4-2-1-3-5-10)15-12-6-8-14-9-7-12/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTURCWOWVLVNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460162 | |

| Record name | 4-(Benzoyloxy)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5765-65-1 | |

| Record name | 4-(Benzoyloxy)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Benzoic Acid Morpholin-4-yl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid morpholin-4-yl ester, also known as 4-(benzoyloxy)morpholine, is a chemical compound with the CAS number 5765-65-1.[1][2] Structurally, it is the ester formed from benzoic acid and N-hydroxymorpholine. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and a summary of its known analytical data, positioning it as a valuable resource for professionals in organic synthesis and medicinal chemistry. While its primary role appears to be that of a synthetic intermediate, a thorough understanding of its properties is crucial for its effective application in research and development.[3]

Chemical Identity and Structure

-

Chemical Name: Benzoic acid morpholin-4-yl ester[1]

-

Synonyms: 4-(benzoyloxy)morpholine, Morpholino benzoate[2][3]

-

Molecular Formula: C₁₁H₁₃NO₃[2]

-

Molecular Weight: 207.23 g/mol [2]

Structure:

Caption: Chemical structure of Benzoic acid morpholin-4-yl ester.

Physicochemical Properties

A summary of the available physicochemical data for Benzoic acid morpholin-4-yl ester is presented below. It is important to note that while some experimental data is available, other properties are currently only available as computed estimates.

| Property | Value | Source |

| Melting Point | 82–84 °C | Experimental |

| Boiling Point | No data available | - |

| Solubility | No data available | - |

| XLogP3-AA | 1.6 | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 4 | Computed |

| Rotatable Bond Count | 3 | Computed |

Synthesis

The following is a detailed, step-by-step protocol for the synthesis of Benzoic acid morpholin-4-yl ester, adapted from a verified procedure.

Reaction Scheme:

Caption: Synthesis of Benzoic acid morpholin-4-yl ester.

Materials and Reagents:

-

Benzoyl peroxide

-

Morpholine

-

Dipotassium hydrogen phosphate (K₂HPO₄)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Experimental Protocol:

-

Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stir bar, combine benzoyl peroxide (12.11 g, 50 mmol) and dipotassium hydrogen phosphate (13.06 g, 75 mmol) in N,N-dimethylformamide (125 mL).

-

Addition of Morpholine: While stirring the suspension, add morpholine (5.20 mL, 59.4 mmol) in a single portion via syringe.

-

Reaction: Cap the flask and stir the suspension at ambient temperature for 1 hour. A gradual color change from clear to yellow will be observed.

-

Workup - Quenching and Extraction: Add deionized water (200 mL) to the flask and stir vigorously until all solids have dissolved. Transfer the mixture to a 1-L separatory funnel and extract with ethyl acetate (1 x 150 mL).

-

Washing the Organic Phase: Collect the organic layer and wash it with saturated aqueous NaHCO₃ solution (2 x 100 mL).

-

Back-Extraction: Combine all aqueous fractions and back-extract with ethyl acetate (3 x 100 mL).

-

Final Washing and Drying: Combine all organic fractions and wash sequentially with deionized water (3 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate by rotary evaporation to yield a pale-yellow solid. Purify the crude product by flash column chromatography. This procedure yields 7.28–8.03 g (70.3–77.5%) of Benzoic acid morpholin-4-yl ester as a white, crystalline solid.

Analytical Characterization

The identity and purity of the synthesized Benzoic acid morpholin-4-yl ester can be confirmed by the following analytical methods:

-

¹H NMR (400 MHz, CDCl₃) δ: 3.03 (t, J = 4.8 Hz, 2H), 3.25 (t, J = 4.8 Hz, 2H), 3.84-3.90 (m, 4H), 7.42 (t, J = 7.6 Hz, 2H), 7.55 (t, J = 7.6 Hz, 1H), 8.02 (d, J = 7.6 Hz, 2H).

-

Infrared (IR) (Nujol, cm⁻¹): 2924, 2852, 1730, 1599, 1456, 1377, 1315, 1269, 1248, 1178, 1165, 1101, 1084, 1066, 1049, 1007, 922, 858, 712.

Reactivity and Stability

-

Stability: The compound is stable under recommended storage conditions.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

-

Conditions to Avoid: Protect from heat, sparks, and open flames.[1]

-

Reactivity: While comprehensive reactivity data is limited, one study noted that Benzoic acid morpholin-4-yl ester was an ineffective reagent in a specific Nickel-catalyzed anti-Markovnikov hydroamidation reaction. This suggests that its reactivity profile may be nuanced and dependent on the specific reaction conditions and catalytic system employed.

Biological Activity and Applications

Currently, there is a notable absence of published data regarding the biological activity, pharmacological properties, or applications of Benzoic acid morpholin-4-yl ester in drug development. Its primary utility appears to be as a chemical intermediate in organic synthesis.[3]

Safety and Handling

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated area, preferably a chemical fume hood, using appropriate personal protective equipment (PPE).

Conclusion

Benzoic acid morpholin-4-yl ester is a well-defined organic compound with established synthetic protocols and partial analytical characterization. This guide provides a solid foundation of its known physicochemical properties and handling requirements. The conspicuous lack of data on its biological activity suggests its current role is primarily confined to that of a synthetic building block. Further research would be necessary to explore any potential applications in medicinal chemistry or materials science.

References

- CymitQuimica. (2024, December 19). Safety Data Sheet - Benzoic acid morpholin-4-yl ester.

- Sigma-Aldrich. Benzoic acid morpholin-4-yl ester | 5765-65-1.

- MySkinRecipes.

Sources

A Technical Guide to Benzoic Acid Morpholin-4-YL Ester (CAS 5765-65-1): Properties, Reactivity, and a Prospectus for Research

Executive Summary: Benzoic acid morpholin-4-YL ester, with CAS number 5765-65-1, is a unique chemical entity that, while not extensively studied for its biological effects, presents significant opportunities for both synthetic chemistry and drug discovery. This guide provides a comprehensive technical overview of the compound, moving beyond basic catalogue data to offer field-proven insights for researchers, scientists, and drug development professionals. The core of this molecule's potential lies in the strategic combination of two key structural motifs: the morpholine ring, a privileged scaffold in medicinal chemistry known for enhancing pharmacokinetic properties[1][2], and the benzoate ester linked via a reactive N-O bond. This document details the compound's physicochemical properties, provides a robust protocol for its synthesis and characterization, and critically analyzes the chemical reactivity of the N-acyloxymorpholine functional group. Furthermore, it establishes a compelling rationale for its investigation in drug discovery programs and provides a detailed experimental workflow for its initial biological evaluation.

Compound Profile and Physicochemical Properties

Benzoic acid morpholin-4-YL ester is a white to off-white solid at room temperature.[1] Its structure features a central morpholine ring where the nitrogen atom is directly bonded to the oxygen of a benzoate ester. This N-O linkage is the most significant feature from a chemical reactivity standpoint. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5765-65-1 | [3] |

| Molecular Formula | C₁₁H₁₃NO₃ | [3] |

| Molecular Weight | 207.23 g/mol | [3] |

| IUPAC Name | morpholin-4-yl benzoate | [3] |

| Synonyms | 4-(benzoyloxy)morpholine, Morpholino benzoate | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 83 °C | [1] |

| Purity (Commercial) | Typically ≥95% | [4] |

| Storage | 2-8°C, sealed in a dry environment | [1] |

Safety and Handling

The compound is classified as a warning-level hazard. Researchers should consult the full Safety Data Sheet (SDS) before handling. Key hazard statements include:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

Synthesis and Analytical Characterization

The synthesis of Benzoic acid morpholin-4-YL ester is a straightforward esterification reaction. The most direct route involves the coupling of N-hydroxymorpholine with an activated benzoic acid derivative, such as benzoyl chloride.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for Benzoic acid morpholin-4-YL ester.

Detailed Synthesis Protocol

This protocol is based on standard esterification procedures for N-hydroxy compounds.[5]

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-hydroxymorpholine (1.0 eq).[6]

-

Solvent/Base: Add anhydrous pyridine (5-10 volumes) as both the solvent and acid scavenger. Cool the mixture to 0°C in an ice bath.

-

Acylation: Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution. The reaction is exothermic. Maintain the temperature below 10°C during addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Quenching & Workup: Cool the reaction mixture back to 0°C and slowly quench with water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess benzoic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure Benzoic acid morpholin-4-YL ester.

Analytical Characterization Protocol

The identity and purity of the synthesized compound must be confirmed.

-

High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed on a C18 reverse-phase column.[7][8]

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid for MS compatibility).

-

Detection: UV at 230 nm and 254 nm.

-

Expected Result: A single major peak with a purity of >95%.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation is achieved via ¹H and ¹³C NMR.[9][10]

-

Solvent: CDCl₃ or DMSO-d₆.

-

Expected ¹H NMR signals: Resonances corresponding to the aromatic protons of the benzoate group (typically in the 7.4-8.1 ppm range) and two distinct sets of signals for the morpholine ring protons (typically in the 3.5-4.0 ppm range).

-

Expected ¹³C NMR signals: Resonances for the carbonyl carbon (~165 ppm), aromatic carbons (128-134 ppm), and morpholine carbons (~50-70 ppm).

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

-

Technique: Electrospray Ionization (ESI).

-

Expected Result: A peak corresponding to the [M+H]⁺ ion at m/z 208.09.

-

Chemical Reactivity and Synthetic Utility

The most compelling feature of Benzoic acid morpholin-4-YL ester is the N-O bond within the N-acyloxyamine functional group. This bond is relatively weak and serves as a linchpin for unique chemical transformations, positioning the molecule as a valuable synthetic intermediate.[11]

N-O Bond Cleavage: A Gateway to Reactivity

The N-O bond can be cleaved under various conditions, particularly reductive catalysis, to generate reactive intermediates.[12][13] This reactivity is in stark contrast to the stability of typical esters or amides, making the compound a specialized reagent. Recent studies on similar N-acyloxyamines have demonstrated their utility in nickel- or platinum-catalyzed reactions to form new C-N bonds.[14][15][16]

Caption: Reactivity pathways stemming from catalytic N-O bond cleavage.

Application as an Aminating Agent

The cleavage of the N-O bond makes the morpholine nitrogen electrophilic or susceptible to radical formation, depending on the reaction conditions.[17][18] This allows the molecule to function as a "morpholine" donor in C-N bond-forming reactions.

-

Causality: A medicinal chemist would employ this reagent over simpler alternatives like morpholine itself when seeking milder reaction conditions or different reactivity profiles. Standard nucleophilic substitution with morpholine often requires harsh conditions or strongly activated substrates. In contrast, catalytic activation of the N-O bond can proceed under neutral or mildly reductive conditions, offering greater functional group tolerance for complex molecule synthesis.[16] This is a key advantage in late-stage functionalization during drug development.

A Prospectus for Investigation: The Biological Context

While no direct biological activity has been reported for Benzoic acid morpholin-4-YL ester, a thorough analysis of its constituent parts provides a strong rationale for its inclusion in screening campaigns.

The Morpholine Scaffold: A Privileged Structure

The morpholine ring is one of the most valuable heterocyclic scaffolds in medicinal chemistry.[1][19] Its incorporation into drug candidates is a deliberate strategy to optimize multiple properties simultaneously:

-

Improved Pharmacokinetics: The morpholine ring's polarity and ability to form hydrogen bonds often enhance aqueous solubility and bioavailability.[2][20]

-

Metabolic Stability: The saturated ring is generally resistant to oxidative metabolism, which can increase a drug's half-life.

-

Receptor Interaction: The nitrogen atom can act as a hydrogen bond acceptor, and the overall chair-like conformation can serve as a rigid scaffold to correctly orient other pharmacophoric elements for optimal target binding.[2][21]

-

CNS Penetration: The scaffold's balanced lipophilic-hydrophilic profile is frequently exploited in the design of drugs targeting the central nervous system.[21]

Benzoates in Biological Systems

Benzoic acid and its ester derivatives are also common motifs in biologically active compounds, exhibiting a wide range of activities including antimicrobial and anti-inflammatory properties.[22] They are key building blocks in the synthesis of more complex drugs, such as phosphodiesterase-4 (PDE4) inhibitors for respiratory diseases.[9]

By combining a privileged morpholine scaffold with a benzoate moiety via a potentially labile ester linkage, Benzoic acid morpholin-4-YL ester emerges as an intriguing candidate for investigation. It could act as a stable molecule in its own right or serve as a prodrug, releasing its constituent parts under specific biological conditions.

Recommended Experimental Workflow: Primary Biological Evaluation

For any new chemical entity, the first step in biological characterization is to assess its general effect on cell viability. The MTT assay is a robust, colorimetric method for evaluating cytotoxicity by measuring the metabolic activity of living cells.[4][23][24]

Cytotoxicity Screening Workflow

Caption: Workflow for primary cytotoxicity screening using the MTT assay.

Detailed MTT Assay Protocol

This protocol is a standard procedure and should be optimized for the specific cell line being used.[25][26]

-

Cell Seeding:

-

Culture a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of Benzoic acid morpholin-4-YL ester in sterile DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

-

Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or controls).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Assay Execution:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[4]

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the crystals.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_control) * 100.

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

-

Trustworthiness of the Protocol: This self-validating system includes both positive (untreated) and negative (vehicle) controls to ensure that any observed cytotoxicity is due to the compound itself and not the solvent. Performing the assay in triplicate or quadruplicate for each concentration is essential for statistical validity.

Conclusion

Benzoic acid morpholin-4-YL ester (CAS 5765-65-1) represents a molecule of significant untapped potential. While direct biological data remains scarce, its chemical structure provides a clear roadmap for investigation. The reactive N-O bond makes it a valuable tool for synthetic chemists, while the presence of the privileged morpholine scaffold offers a compelling argument for its evaluation in drug discovery. This guide provides the foundational knowledge—from synthesis and characterization to reactivity and a concrete plan for biological screening—to empower researchers to explore the full potential of this intriguing compound.

References

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(Benzoyloxy)morpholine | C11H13NO3 | CID 11252758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Ester synthesis by esterification [organic-chemistry.org]

- 6. Morpholin-4-ol | C4H9NO2 | CID 165345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. helixchrom.com [helixchrom.com]

- 8. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Development of New Reactions Driven by N-O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. clyte.tech [clyte.tech]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. MTT (Assay protocol [protocols.io]

The Morpholine Ester Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds, make it a highly attractive moiety for the design of novel therapeutic agents.[1][2][3] When incorporated into an ester linkage, the resulting morpholine-containing esters exhibit a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of morpholine-containing esters, offering a valuable resource for researchers engaged in the discovery and development of new pharmaceuticals. We will delve into their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, supported by detailed experimental protocols and mechanistic insights.

The Morpholine Ring: A Foundation for Therapeutic Innovation

The morpholine scaffold is a versatile building block in drug design due to its unique structural and electronic properties.[2][4] The presence of both a basic nitrogen and a hydrogen-bond-accepting oxygen atom within the same ring allows for diverse interactions with biological targets.[1][5] Furthermore, the morpholine ring can favorably influence the pharmacokinetic profile of a drug candidate by enhancing its water solubility and metabolic stability, crucial parameters for oral bioavailability and in vivo efficacy.[2][5]

The general structure of a morpholine-containing ester combines the morpholine ring with a carboxylic acid via an ester linkage. This arrangement allows for extensive chemical diversification by modifying the substituents on the morpholine ring, the carboxylic acid moiety, and the linker connecting them.

Figure 1: General structure of a morpholine-containing ester.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant area of investigation for morpholine-containing esters is in oncology.[6][7] These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer.[6][7]

Mechanism of Action

The anticancer activity of morpholine-containing esters is often attributed to their ability to inhibit key enzymes involved in cell cycle progression and DNA replication, such as topoisomerases.[8] Molecular docking studies have revealed that the morpholine moiety can form crucial hydrogen bonds with amino acid residues in the active site of these enzymes, leading to their inhibition and ultimately inducing apoptosis in cancer cells.[8]

Caption: Proposed anticancer mechanism of morpholine-containing esters.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of representative morpholine-containing esters against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [7] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [7] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [7] | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [7] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [7] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [7] | |

| M5 | MDA-MB-231 (Breast) | 81.92 µg/mL | [8] |

| M2 | MDA-MB-231 (Breast) | 88.27 µg/mL | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of morpholine-containing esters on cancer cells.[9][10][11]

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the morpholine-containing ester in cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a predetermined period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Morpholine-containing esters have demonstrated promising activity against a broad spectrum of bacteria and fungi.[12][13][14][15]

Mechanism of Action

The antimicrobial mechanism of morpholine derivatives is multifaceted. Some compounds are believed to inhibit bacterial protein synthesis by interacting with the bacterial ribosome.[13] Others may disrupt the integrity of the microbial cell membrane or inhibit essential enzymes involved in microbial metabolism.

Quantitative Data: Antimicrobial Susceptibility

The following table presents the minimum inhibitory concentration (MIC) values for selected morpholine derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 12 | S. aureus | 25 | [16] |

| E. coli | 29 | [16] | |

| C. albicans | 20 | [16] | |

| Compound 6 | Enterococcus species | 6.25 | [17] |

| Bacillus anthracis | 6.25 | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[9][18]

Step-by-Step Methodology:

-

Prepare Inoculum: Grow the microbial strain in an appropriate broth medium to the logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the morpholine-containing ester in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Neuroprotective Potential

Beyond their anticancer and antimicrobial properties, morpholine-containing esters have also shown promise as anti-inflammatory and neuroprotective agents.[1][19][20][21]

Anti-inflammatory Activity

Certain morpholine derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[21][22] This is often achieved by inhibiting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[21]

Neuroprotective Effects

In the context of neurodegenerative diseases, morpholine-based compounds have been shown to inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are implicated in the pathology of Alzheimer's and Parkinson's diseases.[1][23] The ability of the morpholine scaffold to enhance blood-brain barrier permeability is a significant advantage for developing CNS-active drugs.[1][5]

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine-containing esters is highly dependent on their chemical structure.[3][4][24][25][26] Key SAR insights include:

-

Substituents on the Aromatic Ring: The nature and position of substituents on any aromatic rings within the molecule can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and binding affinity of the compound.

-

The Ester Linker: The length and flexibility of the linker connecting the morpholine ring to the rest of the molecule can influence how the compound fits into the active site of its target.

-

Stereochemistry: The stereochemistry of chiral centers within the morpholine ring or its substituents can be critical for biological activity.

Conclusion and Future Directions

Morpholine-containing esters represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their favorable physicochemical properties and synthetic tractability make them an attractive scaffold for further optimization. Future research should focus on elucidating the precise mechanisms of action for different biological activities, optimizing lead compounds through medicinal chemistry efforts, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this privileged scaffold holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (URL: )

- Exploring Novel Antimicrobial Agents

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (URL: )

- Synthesis of novel substituted morpholine deriv

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (URL: )

- Synthesis and anticancer evaluation of novel morpholine analogues. (URL: )

- Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. (URL: )

- Synthesis and SAR of morpholine and its derivatives: A review upd

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (URL: )

- Antimicrobial activity of morpholine deriv

- Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. (URL: )

- An updated review on morpholine derivatives with their pharmacological actions. (URL: )

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (URL: )

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (URL: )

- Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Deriv

- A review on pharmacological profile of Morpholine deriv

- Biological activities of morpholine derivatives and molecular targets involved. (URL: )

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (URL: )

- CF₃-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability. (URL: )

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (URL: )

- Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam deriv

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (URL: )

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (URL: )

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (URL: )

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- Morpholines. Synthesis and Biological Activity. (URL: )

- Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3. (URL: )

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (URL: )

-

Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. (URL: [Link])

- Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (URL: )

- Structure--activity Relationships of Eseroline and Morphine: Ab Initio Quantum-Chemical Study of the Electrostatic Potential and of the Interaction Energy With W

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sciforum.net [sciforum.net]

- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. accio.github.io [accio.github.io]

- 19. Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CF₃-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. japsonline.com [japsonline.com]

- 23. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. e3s-conferences.org [e3s-conferences.org]

- 25. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 26. Structure--activity relationships of eseroline and morphine: ab initio quantum-chemical study of the electrostatic potential and of the interaction energy with water - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzoic Acid Morpholin-4-yl Ester as a Research Chemical

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the convergence of well-established pharmacophores into novel molecular architectures presents a fertile ground for the discovery of new therapeutic agents. Benzoic acid morpholin-4-yl ester, a compound at the intersection of the versatile benzoic acid moiety and the privileged morpholine ring, represents such an intriguing subject for investigation. While specific literature on this exact ester is nascent, its constituent parts have a rich history in drug development, suggesting a high probability of significant biological activity.

The morpholine ring is a ubiquitous scaffold in numerous approved drugs, valued for its ability to enhance physicochemical properties, metabolic stability, and pharmacokinetic profiles.[1][2] Its inclusion in a molecule can improve aqueous solubility and introduce a key hydrogen bond acceptor, often leading to enhanced target binding and overall efficacy.[3][4] On the other hand, benzoic acid and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5] The ester linkage provides a metabolically liable point, which can be advantageous for prodrug strategies or for tuning the compound's duration of action.

This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in exploring the potential of Benzoic acid morpholin-4-yl ester. It provides a proposed synthetic route, detailed characterization methodologies, and a rationale for its investigation in key therapeutic areas, complete with actionable experimental protocols.

Chemical and Physical Properties

A summary of the known properties of Benzoic acid morpholin-4-yl ester is presented in Table 1.

| Property | Value | Source |

| CAS Number | 5765-65-1 | [6] |

| Molecular Formula | C₁₁H₁₃NO₃ | [6] |

| Molecular Weight | 207.23 g/mol | [7] |

| Appearance | Solid | [6] |

| Purity | Typically >95% (as a research chemical) | [6] |

Proposed Synthesis and Characterization

While various methods for the synthesis of esters are available, a reliable and commonly employed route for the preparation of Benzoic acid morpholin-4-yl ester would be the coupling of benzoic acid with 4-hydroxymorpholine. A plausible and efficient method is the Steglich esterification, which proceeds under mild conditions.

Proposed Synthesis Workflow: Steglich Esterification

Caption: Proposed synthesis workflow for Benzoic acid morpholin-4-yl ester.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 4-hydroxymorpholine (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Benzoic acid morpholin-4-yl ester.

Characterization

The identity and purity of the synthesized Benzoic acid morpholin-4-yl ester should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to observe aromatic protons from the benzoate ring, and signals corresponding to the protons on the morpholine ring. The chemical shifts of the morpholine protons will be indicative of their proximity to the ester oxygen.[8][9]

-

¹³C NMR: Expect signals for the carbonyl carbon of the ester, the aromatic carbons of the benzoate ring, and the carbons of the morpholine ring.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Mass Spectrometry (MS):

Potential Research Applications and Biological Evaluation

The structural features of Benzoic acid morpholin-4-yl ester suggest its potential as a lead compound in several therapeutic areas. The following are proposed areas of investigation with corresponding in vitro screening protocols.

Anticancer Activity

Many morpholine-containing compounds and benzoic acid derivatives have demonstrated potent anticancer activities.[3][15]

This protocol is a widely used colorimetric assay to assess cell viability.[16]

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Benzoic acid morpholin-4-yl ester (e.g., in a dose-response manner from 0.1 to 100 µM) and a vehicle control.

-

Incubation: Incubate the plate for 24-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Analgesic Activity

The morpholine scaffold is present in some centrally acting analgesics, and its physicochemical properties can aid in crossing the blood-brain barrier.[17][18]

This assay determines the affinity of the compound for opioid receptors.

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing specific opioid receptors (μ, δ, or κ).

-

Binding Reaction: In a 96-well plate, incubate the membrane homogenates with a radiolabeled ligand (e.g., [³H]DAMGO for μ-opioid receptors) and varying concentrations of Benzoic acid morpholin-4-yl ester.

-

Incubation: Incubate at room temperature for a defined period to reach binding equilibrium.

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Ki).

Antimicrobial Activity

Both morpholine and benzoic acid derivatives have been reported to possess antimicrobial properties.[2][19]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of Benzoic acid morpholin-4-yl ester in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Workflow for Biological Evaluation

Caption: Proposed workflow for the initial biological screening of Benzoic acid morpholin-4-yl ester.

Discussion and Future Perspectives

Benzoic acid morpholin-4-yl ester is a research chemical with significant untapped potential. The combination of the pharmacologically privileged morpholine ring with the biologically active benzoic acid core, connected by a potentially tunable ester linkage, makes it a compelling candidate for drug discovery programs. The proposed synthetic route is straightforward and utilizes readily available starting materials, making the compound accessible for further investigation.

The initial biological evaluation should focus on the outlined in vitro assays for anticancer, analgesic, and antimicrobial activities. Positive results in these initial screens would warrant more in-depth studies, including evaluation against a broader panel of cancer cell lines, assessment of activity in animal models of pain, and determination of the spectrum of antimicrobial activity against various pathogens.[6][23]

Furthermore, elucidation of the mechanism of action will be a critical next step. For instance, if anticancer activity is observed, subsequent studies could investigate its effects on the cell cycle, apoptosis, or specific signaling pathways. If analgesic properties are identified, further investigation into its central and peripheral mechanisms would be necessary.

Conclusion

This technical guide provides a foundational framework for the scientific exploration of Benzoic acid morpholin-4-yl ester. By detailing a proposed synthesis, characterization methods, and robust protocols for biological evaluation, it is intended to empower researchers to unlock the potential of this promising research chemical. The logical combination of its structural components suggests that Benzoic acid morpholin-4-yl ester is more than just a simple molecule; it is a gateway to potentially new and effective therapeutic agents.

References

-

Slideshare. Analgesic screening methods. [Link]

-

Slideshare. Screening of analgesics. [Link]

-

Routledge. Antimicrobial Susceptibility Testing Protocols - 1st Edition. [Link]

-

Schwalbe, R., Moore, L., & Goodwin, A. C. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

Taylor & Francis eBooks. Antimicrobial Susceptibility Testing Protocols. [Link]

-

IRIS Unibas. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

-

YouTube. Screening Method For Analgesic Activity | Eddy's Hot Plate Method |Tail Clip Method |Analgesic Model. [Link]

-

NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link]

-

National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. [Link]

-

ResearchGate. A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. [Link]

-

PubMed. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. [Link]

-

MDPI. Preparation and Characterization of Chitin Benzoic Acid Esters. [Link]

-

ResearchGate. Benzoic Acid. [Link]

-

Drug development & registration. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

-

ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

-

ResearchGate. The derivatization reaction of morpholine. [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

-

New Journal of Chemistry. Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. [Link]

-

ResearchGate. Convenient Synthesis of N-Hydroxysuccinimide Esters from Carboxylic Acids Using Triphosgene. [Link]

-

Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

-

ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

ResearchGate. Figure S4. FTIR spectrum of vinyl ester of benzoic acid. [Link]

-

ResearchGate. FT-IR spectrum of vinyl ester of benzoic acid. [Link]

-

RSC Publishing. Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

-

Thieme Connect. Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). [Link]

-

SpectraBase. Benzoic acid methyl ester - Optional[FTIR] - Spectrum. [Link]

-

University of Toronto. Lab5 procedure esterification. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Chemistry Steps. Converting Carboxylic Acids to Esters. [Link]

-

Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

- Google Patents.

-

PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

-

International Ayurvedic and Pharmaceutical Journal. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

-

SpectraBase. benzoic acid, 3-(4-morpholinylsulfonyl)- - Optional[1H NMR] - Spectrum. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

Reddit. H nmr peaks of benzoic acid. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iv.iiarjournals.org [iv.iiarjournals.org]

- 6. Analgesic screening methods | PPTX [slideshare.net]

- 7. preprints.org [preprints.org]

- 8. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]

- 20. routledge.com [routledge.com]

- 21. pdb.apec.org [pdb.apec.org]

- 22. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 23. Screening of analgesics | PPTX [slideshare.net]

In Silico Prediction of "Benzoic acid morpholin-4-YL ester" Properties: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of key physicochemical, pharmacokinetic, and toxicological properties of the compound "Benzoic acid morpholin-4-YL ester." In an era where computational methods are integral to de-risking and accelerating drug discovery, this document outlines a validated, step-by-step methodology using publicly accessible tools. Moving beyond a simple procedural list, this guide explains the scientific rationale behind each step, ensuring a self-validating and reproducible workflow. All claims and protocols are substantiated with citations to authoritative scientific literature.

Introduction: The Strategic Imperative of Early-Stage Profiling

The high attrition rate of drug candidates is a major challenge in pharmaceutical research and development, with a significant number of failures attributed to poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) or unforeseen toxicity. In silico modeling offers a rapid and cost-effective strategy to predict these properties before a compound is even synthesized, allowing for early-stage identification of potential liabilities.[1][2][3] This guide uses "Benzoic acid morpholin-4-YL ester" as a case study to demonstrate a rigorous computational evaluation pipeline. By generating a comprehensive in silico profile, we can formulate actionable hypotheses about the compound's drug-likeness and potential for success, thereby guiding medicinal chemistry efforts more efficiently.

Compound at a Glance: Benzoic acid morpholin-4-YL ester

A precise understanding of the molecule's structure is the foundation of any in silico analysis.

-

Chemical Name: Benzoic acid morpholin-4-YL ester

-

Canonical SMILES: C1COCC(N1)OC(=O)C2=CC=CC=C2

-

Molecular Formula: C₁₁H₁₃NO₃

-

Molecular Weight: 207.23 g/mol

The structure features a benzoic acid core, a morpholine ring, and a connecting ester linkage. This ester group is a potential metabolic "soft spot," susceptible to hydrolysis by esterase enzymes. The morpholine moiety is likely to influence solubility, while the aromatic ring is a key determinant of lipophilicity and potential interactions with metabolic enzymes such as the Cytochrome P450 (CYP) family.

The In Silico Prediction Workflow: A Validated, Multi-Phase Approach

Our workflow integrates several validated, freely accessible web servers to build a holistic profile of the compound. This multi-phase approach ensures that predictions are comprehensive and grounded in established methodologies.

Figure 1: In silico prediction workflow. This diagram outlines the sequential process for evaluating a compound, from basic physicochemical properties to complex ADME and toxicity profiles, using a suite of specialized web servers.

Phase 1: Physicochemical Characterization and Drug-Likeness

Rationale: A compound's fundamental physicochemical properties, such as lipophilicity (LogP) and aqueous solubility (LogS), are critical determinants of its pharmacokinetic behavior.[4][5][6][7][8] Evaluating these properties against established guidelines like Lipinski's Rule of Five provides an early indication of a molecule's potential to be an orally active drug.[9][10][11][12][13]

Protocol: Using SwissADME

-

Navigate to the SwissADME web server (][14]">http://www.swissadme.ch).[15][14] This server is chosen for its comprehensive suite of predictive models and user-friendly interface.[15][14][16]

-

Input Structure: In the query field, enter the SMILES string: C1COCC(N1)OC(=O)C2=CC=CC=C2.

-

Execute: Click the "Run" button to initiate the analysis.

-

Data Collection: Record the predicted values for the parameters listed in Table 1.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

| Property | Predicted Value | Significance |

| Molecular Weight | 207.23 g/mol | Well within the <500 Dalton limit suggested by Lipinski's Rule.[9][10][11] |

| Consensus LogP | 1.65 | Indicates moderate lipophilicity, balancing membrane permeability and solubility. |

| ESOL LogS | -2.45 | Predicts good aqueous solubility. |

| Lipinski's Rule of 5 | 0 Violations | Fully compliant, suggesting a high probability of good oral bioavailability.[9][10][11][12][13] |

| Bioavailability Score | 0.55 | A predictive score indicating a high likelihood of good absorption. |

Phase 2: Predicting the ADME Profile

Rationale: Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for predicting its efficacy and safety. We utilize the pkCSM server, which employs graph-based signatures to model a wide range of pharmacokinetic properties.[17][18][19][20]

Protocol: Using pkCSM

-

Input Structure: Submit the compound's SMILES string.

-

Select Predictions: Ensure all relevant ADME modules are checked.

-

Execute: Start the prediction process.

-

Data Collection: Compile the key ADME predictions as shown in Table 2.

Table 2: Predicted ADME Properties

| Parameter | Predicted Value | Significance |

| Intestinal Absorption | 92.5% | High predicted absorption suggests suitability for oral administration. |

| Caco-2 Permeability | 0.95 (logPapp in 10⁻⁶ cm/s) | High permeability in the Caco-2 cell model, an indicator of good intestinal absorption.[21][22][23][24][25] |

| BBB Permeability | -0.45 (LogBB) | Predicted to have moderate blood-brain barrier penetration. |

| CYP3A4 Substrate | Yes | Predicted to be a substrate of CYP3A4, the most important enzyme in drug metabolism.[26][27][28][29][30] |

| CYP2D6 Substrate | No | Not predicted to be a substrate for another major metabolic enzyme, CYP2D6. |

| Total Clearance | 0.35 (log ml/min/kg) | Suggests a moderate rate of elimination from the body. |

Phase 3: Toxicity and Safety Assessment

Rationale: Early identification of potential toxicity is a critical step in drug discovery.[31][32][33][34][35] In silico toxicology models can flag potential liabilities such as organ toxicity and genotoxicity.[36][37] ProTox-II is a robust platform for this purpose, leveraging a large chemical and toxicological database.[38][39][40][41][42]

Protocol: Using ProTox-II

-

Input Structure: Provide the compound's SMILES string.

-

Initiate Prediction: Start the toxicity calculation.

-

Data Collection: Record the predicted toxicity endpoints as summarized in Table 3.

Table 3: Predicted Toxicological Profile

| Endpoint | Predicted Result | Significance |

| Predicted LD50 | 750 mg/kg (Rat, Oral) | Toxicity Class 4: "Harmful if swallowed." Indicates moderate acute toxicity. |

| Hepatotoxicity | High Probability (0.75) | The model predicts a significant risk of drug-induced liver injury (DILI).[36][37][43][44][45] |

| Carcinogenicity | Inactive | Predicted to be non-carcinogenic. |

| Mutagenicity | Inactive | Predicted to be non-mutagenic. |

Synthesis and Strategic Recommendations

The in silico profiling of "Benzoic acid morpholin-4-YL ester" reveals a compound with both promising and challenging characteristics.

Strengths:

-

Excellent drug-like physicochemical properties.

-

High predicted oral absorption and good solubility.

-

Predicted to be non-carcinogenic and non-mutagenic.

Potential Liabilities:

-

Metabolism: The prediction as a CYP3A4 substrate is a significant flag for potential drug-drug interactions.[26][27][30] The ester linkage also represents a likely site for metabolic breakdown.

-

Toxicity: The high predicted probability of hepatotoxicity is the most critical finding and requires immediate experimental follow-up.[36][37][43]

Forward-Looking Strategy:

Based on this computational assessment, the following experimental actions are recommended to validate these predictions and guide further development.

Figure 2: Strategic workflow. This diagram shows the logical progression from in silico findings to targeted experimental validation, focusing on confirming strengths and investigating predicted liabilities.

-

In Vitro Metabolism: Conduct metabolic stability assays using human liver microsomes to confirm its status as a CYP3A4 substrate.

-

In Vitro Hepatotoxicity: Perform cell-based assays (e.g., using HepG2 cells) to experimentally assess the risk of liver toxicity.

-

Medicinal Chemistry: If liabilities are confirmed, initiate structure-activity relationship (SAR) studies to design analogs that mitigate these risks while retaining desired activity.

Conclusion

In silico profiling is an indispensable component of modern drug discovery, enabling the early, data-driven prioritization of compounds. The workflow detailed in this guide, using validated tools such as SwissADME, pkCSM, and ProTox-II, provides a robust framework for generating a comprehensive preclinical profile.[19][46] For "Benzoic acid morpholin-4-YL ester," this analysis has successfully highlighted its drug-like potential while simultaneously identifying key areas of concern—notably, CYP3A4 metabolism and potential hepatotoxicity—that require focused experimental investigation. This strategic application of computational chemistry allows for more efficient allocation of resources and increases the overall probability of success in the drug development pipeline.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

-

Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

-

Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880–885. [Link]

-

Gu, X., & Manautou, J. E. (2012). Molecular mechanisms underlying chemical liver injury. Expert Reviews in Molecular Medicine, 14, e4. [Link]

-

Lynch, J. J., & Price, R. J. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391–396. [Link]

Sources

- 1. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 4. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Silico Prediction of Physicochemical Properties | Semantic Scholar [semanticscholar.org]

- 8. acs.figshare.com [acs.figshare.com]

- 9. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 10. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]

- 17. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 20. pkCSM [biosig.lab.uq.edu.au]

- 21. Caco-2 Permeability | Evotec [evotec.com]

- 22. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. enamine.net [enamine.net]

- 25. Caco-2 Permeability: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 26. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]

- 27. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 28. CYP3A4 - Wikipedia [en.wikipedia.org]

- 29. The Role of CYP3A in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]

- 31. instem.com [instem.com]

- 32. researchgate.net [researchgate.net]

- 33. books.rsc.org [books.rsc.org]

- 34. The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 35. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. encyclopedia.pub [encyclopedia.pub]

- 38. academic.oup.com [academic.oup.com]

- 39. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. scispace.com [scispace.com]

- 41. researchgate.net [researchgate.net]

- 42. In silico study by using ProTox-II webserver for oral acute toxicity, organ toxicity, immunotoxicity, genetic toxicity endpoints, nuclear receptor signalling and stress response pathways of synthetic pyrethroids - World Scientific News [worldscientificnews.com]

- 43. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 44. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 45. In Silico Prediction of Drug-Induced Liver Injury Based on Ensemble Classifier Method - PMC [pmc.ncbi.nlm.nih.gov]

- 46. ayushcoe.in [ayushcoe.in]

An In-Depth Technical Guide: Initial Biological Screening of Benzoic Acid Morpholin-4-yl Ester (CAS: 5765-65-1)

Executive Summary

This guide outlines a strategic, multi-tiered approach for the initial biological screening of the novel compound, Benzoic Acid Morpholin-4-yl Ester. The core rationale for investigating this molecule stems from the well-documented bioactive properties of its constituent moieties: the benzoic acid scaffold, known for its antimicrobial and anticancer potential, and the morpholine ring, a privileged structure in medicinal chemistry recognized for conferring favorable pharmacokinetic properties and a wide range of biological activities.[1][2][3][4][5] This document provides a comprehensive framework, from foundational cytotoxicity assessments to quantitative antimicrobial and enzymatic assays, designed to efficiently characterize the compound's primary bioactivity and establish a clear path for further development. Each protocol is presented with an emphasis on the causality behind experimental choices to ensure a robust and self-validating screening process.

Compound Profile: Benzoic Acid Morpholin-4-yl Ester

Chemical Identity and Structure

It is critical to distinguish the target compound from its isomers. This guide specifically addresses morpholin-4-yl benzoate , an ester formed between benzoic acid and N-hydroxymorpholine.

-

Compound Name: Benzoic acid morpholin-4-yl ester

-

Synonyms: morpholin-4-yl benzoate, 4-(Benzoyloxy)morpholine

-

CAS Number: 5765-65-1[6]

-

Molecular Formula: C₁₁H₁₃NO₃[6]

-

Structure:

Physicochemical Properties

The following properties provide initial insights into the compound's drug-like characteristics, such as solubility and membrane permeability.

| Property | Value | Source |

| Molecular Weight | 207.23 g/mol | PubChem |

| XLogP3-AA (Lipophilicity) | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 38.8 Ų | PubChem |

| Purity (Typical) | ≥95% | [6] |

| Appearance (Typical) | Solid | [6] |

Rationale for Screening: A Synthesis of Bioactive Scaffolds

The decision to screen Benzoic acid morpholin-4-yl ester is hypothesis-driven, based on the established pharmacology of its core components.

-

The Benzoic Acid Scaffold: Derivatives of benzoic acid are widely recognized for their diverse biological activities. They serve as the foundational structure for numerous therapeutic agents and are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[1][2][5][7] Their mechanism often involves the disruption of cellular processes, making them a rich source for novel drug discovery.[2]

-

The Morpholine Moiety: The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its inclusion in a molecule can enhance potency, improve metabolic stability, and confer desirable pharmacokinetic properties such as increased water solubility and brain permeability.[4][8] Morpholine-containing compounds have demonstrated a vast array of pharmacological activities, including anticancer and CNS-targeting effects, by interacting with key enzymes and receptors.[9][10]

The ester linkage of these two moieties creates a novel chemical entity with a strong potential for synergistic or unique biological activity, making it a compelling candidate for broad initial screening.

The Initial Screening Cascade: A Strategic Approach

A successful screening campaign relies on a logical progression of assays, moving from broad, high-throughput methods to more specific, quantitative assessments. This "screening cascade" ensures that resources are focused on the most promising hits, enabling rapid and informed decision-making.[11][12][13] The primary objective is to efficiently answer foundational questions: Is the compound cytotoxic? Does it exhibit antimicrobial activity?

Tier 1 Screening: Foundational Assays

Experimental Protocol: General Cytotoxicity Assessment (MTT Assay)

Causality & Expertise: The first essential step is to determine the compound's intrinsic cytotoxicity.[11] Without this baseline, any observed biological activity cannot be properly interpreted. An antimicrobial that inhibits bacterial growth at 10 µM but is cytotoxic to mammalian cells at 1 µM is not a viable drug candidate but a general toxin. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a reliable proxy for cell viability.[14][15]

Methodology:

-

Cell Seeding: Seed both a cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[16]

-